REACTION_CXSMILES
|
COC(=O)CC(C1CC1)=O.COC(OC)N(C)C.CN(/C=C(/C(=O)C1CC1)\C(OC)=O)C.Cl.Cl.N(C1C=CC=C2C=1C=CC=N2)N.C[O:48][C:49]([C:51]1[CH:52]=[N:53][N:54]([C:59]2[CH:68]=[CH:67][CH:66]=[C:65]3[C:60]=2[CH:61]=[CH:62][CH:63]=[N:64]3)[C:55]=1[CH:56]1[CH2:58][CH2:57]1)=[O:50]>C(OCC)(=O)C.C(N(CC)CC)C>[CH:56]1([C:55]2[N:54]([C:59]3[CH:68]=[CH:67][CH:66]=[C:65]4[C:60]=3[CH:61]=[CH:62][CH:63]=[N:64]4)[N:53]=[CH:52][C:51]=2[C:49]([OH:50])=[O:48])[CH2:57][CH2:58]1 |f:3.4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN(C)\C=C(/C(=O)OC)\C(C1CC1)=O
|
Name
|
ethyl acetate hexanes,1
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
10 kg
|
Type
|
reactant
|
Smiles
|
Cl.Cl.N(N)C1=C2C=CC=NC2=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C=NN(C1C1CC1)C1=C2C=CC=NC2=CC=C1
|
Name
|
|
Quantity
|
17 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
15 L
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
4.9 kg
|
Type
|
reactant
|
Smiles
|
COC(CC(=O)C1CC1)=O
|
Name
|
|
Quantity
|
4.31 kg
|
Type
|
reactant
|
Smiles
|
COC(N(C)C)OC
|
Name
|
|
Quantity
|
51 L
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
The resulting suspension was agitated for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reactor was cooled to about 20° C.
|
Type
|
TEMPERATURE
|
Details
|
The reactor was then heated to about 75° C. under nitrogen
|
Type
|
TEMPERATURE
|
Details
|
maintained at that temperature for four hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The reactor was then cooled to about 20° C.
|
Type
|
FILTRATION
|
Details
|
filter aid (1.64 kg)
|
Type
|
ADDITION
|
Details
|
was then added
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
The filter was rinsed with 15 liters of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The filtrate formed two liquid layers
|
Type
|
CUSTOM
|
Details
|
The lower, dark red aqueous layer was decanted
|
Type
|
CUSTOM
|
Details
|
The upper, red organic layer was transferred to a 200 liter glass-lined reactor
|
Type
|
DISTILLATION
|
Details
|
configured for vacuum distillation
|
Type
|
DISTILLATION
|
Details
|
The volume of the red organic layer was reduced by distillation under vacuum to a volume of 25 liters
|
Type
|
ADDITION
|
Details
|
Propan-2-ol (31 liters) was added to the distillation pot and the volume
|
Type
|
DISTILLATION
|
Details
|
was reduced by vacuum distillation to 31 liters
|
Type
|
ADDITION
|
Details
|
A second propan-2-ol (31 liters) charge
|
Type
|
DISTILLATION
|
Details
|
was again reduced by vacuum distillation to 34 liters
|
Type
|
TEMPERATURE
|
Details
|
The distillation apparatus was cooled to about 20° C.
|
Type
|
TEMPERATURE
|
Details
|
for reflux
|
Type
|
ADDITION
|
Details
|
Aqueous NaOH (50% solution, 6.90 kg) was added to the reconfigured apparatus
|
Type
|
ADDITION
|
Details
|
containing the 5-cyclopropyl-1-quinolin-5-yl-1H-pyrazole-4-carboxylic acid methyl ester/isopropanol solution
|
Type
|
TEMPERATURE
|
Details
|
The reactor was then heated to about 75° C. under nitrogen
|
Type
|
TEMPERATURE
|
Details
|
maintained at that temperature for four hours
|
Duration
|
4 h
|
Type
|
TEMPERATURE
|
Details
|
The reactor was then cooled to about 20° C.
|
Type
|
ADDITION
|
Details
|
A brown suspension of solids
|
Type
|
CUSTOM
|
Details
|
formed as the pH
|
Type
|
CUSTOM
|
Details
|
The solids were isolated by filtration
|
Type
|
WASH
|
Details
|
rinsed with water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at about 45° C.
|
Type
|
CUSTOM
|
Details
|
resulting in 6.10 kg of 5-cyclopropyl-1-quinolin-5-yl-1H-pyrazole-4-carboxylic acid as a brown solid
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
C1(CC1)C1=C(C=NN1C1=C2C=CC=NC2=CC=C1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |